

A Cross-Species Examination of Lplrf-NH2 Function: A Comparative Guide

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Compound of Interest

Compound Name: Lplrf-NH2

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This guide provides a comprehensive cross-species comparison of the function of **Lplrf-NH2**, a member of the widespread RF-amide neuropeptide family. **Lplrf-NH2** and its orthologs are increasingly recognized for their conserved roles in a variety of physiological processes, making them a subject of significant interest in neuroscience and pharmacology. This document summarizes key quantitative data, details experimental methodologies for functional analysis, and visualizes the known signaling pathways to facilitate a deeper understanding of the evolutionary and functional significance of this peptide.

Quantitative Comparison of Receptor Binding Affinities

The functional effects of **Lplrf-NH2** and related RF-amide peptides are initiated by their binding to specific G-protein coupled receptors, primarily Neuropeptide FF Receptor 1 (NPFFR1) and Neuropeptide FF Receptor 2 (NPFFR2). The affinity of these peptides for their receptors can vary across species, influencing their physiological potency. The following tables summarize available in vitro binding affinity data (K_i) and functional potency data (EC_{50}) for **Lplrf-NH2** and closely related peptides on human and rat receptors.

Table 1: Binding Affinities (K_i) of RF-amide Peptides for Human NPFF Receptors

Peptide	NPFFR1 Ki (nM)	NPFFR2 Ki (nM)
LPLRF-NH2 (human RFRP-1)	1.2	18.2
NPVF (human RFRP-3)	0.8	25.1
NPFF	1.13	0.37
NPAF	1.5	0.5

Data from radioligand binding assays using membranes from CHO cells stably expressing human NPFFR1 or NPFFR2.

[\[1\]](#)

Table 2: Functional Potency (EC50) of RF-amide Peptides on Human NPFF Receptors

Peptide	NPFFR1 EC50 (nM)	NPFFR2 EC50 (nM)
LPLRF-NH2 (human RFRP-1)	0.5	10
NPVF (human RFRP-3)	0.3	15
NPFF	3.2	0.2
NPAF	2.5	0.3

Data from cAMP accumulation assays in CHO cells expressing human NPFFR1 or NPFFR2.[\[1\]](#)

Table 3: Binding Affinities (Ki) of NPFF-Related Peptides for Rat Spinal Cord NPFF Receptors

Peptide	Ki (nM)
NPFF	0.34 ± 0.07
[D-Arg7]NPFF	43.2 ± 12.9
NPFF(5-8) (PQRF-NH2)	15.5 ± 2.3

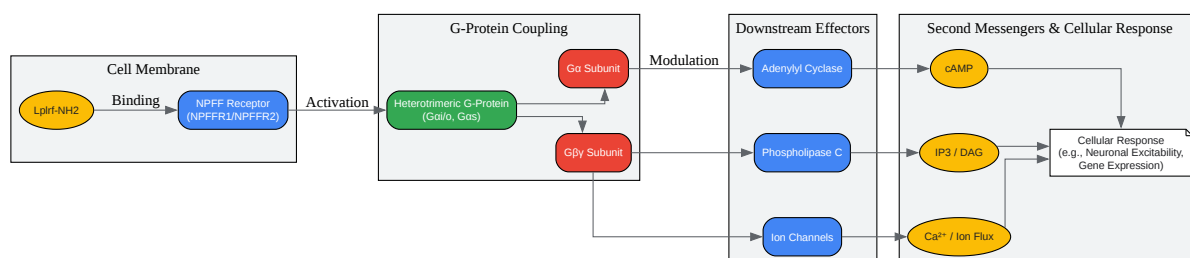
Data from radioligand binding assays inhibiting [125I]1DMe specific binding in the dorsal horn of the rat spinal cord.[1]

Signaling Pathways of Lplrf-NH2

Lplrf-NH2 and its related peptides exert their cellular effects by activating NPFF receptors, which are coupled to heterotrimeric G-proteins. The specific G-protein subtypes activated can differ between receptor subtypes and potentially across species, leading to diverse downstream signaling cascades.

Upon ligand binding, NPFF receptors undergo a conformational change that facilitates the exchange of GDP for GTP on the α -subunit of the associated G-protein. This leads to the dissociation of the $G\alpha$ and $G\beta\gamma$ subunits, which then modulate the activity of various downstream effector proteins.

In heterologous expression systems (CHO cells), the NPFF1 receptor has been shown to couple to $G\alpha i3$ and $G\alpha s$ proteins. In the same system, the NPFF2 receptor couples to a broader range of G-proteins, including $G\alpha i2$, $G\alpha i3$, $G\alpha o$, and $G\alpha s$.^[2] The activation of these G-proteins can lead to the modulation of adenylyl cyclase activity, alterations in intracellular calcium levels, and the regulation of ion channel function.



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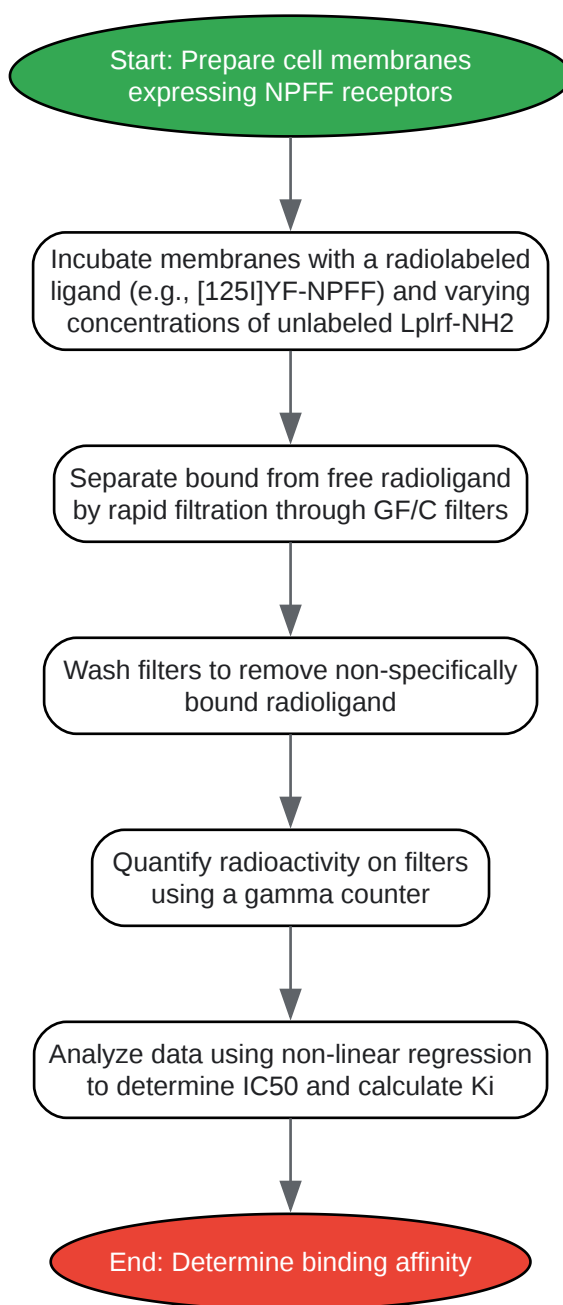
Caption: Generalized signaling pathway for **LpIrf-NH2**.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the function of **LpIrf-NH2** and related peptides across different species.

Radioligand Receptor Binding Assay

This protocol is used to determine the binding affinity (K_i) of **LpIrf-NH2** for its receptors.



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